Tankyrase-IN-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tankyrase-IN-4 est un inhibiteur de petite molécule de la tankyrase, une enzyme qui appartient à la famille des poly(ADP-ribose) polymérases (PARP). La tankyrase joue un rôle crucial dans divers processus cellulaires, notamment la signalisation Wnt, le maintien des télomères et la régulation du métabolisme du glucose. L'inhibition de la tankyrase est apparue comme une stratégie prometteuse pour le traitement de diverses maladies, en particulier le cancer .

Méthodes De Préparation

La synthèse de Tankyrase-IN-4 implique plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. La voie de synthèse commence généralement avec des matières premières disponibles dans le commerce, qui subissent une série de transformations chimiques telles que la substitution nucléophile, la cyclisation et les modifications de groupes fonctionnels. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de réglages spécifiques de température et de pression pour obtenir le produit souhaité .

Les méthodes de production industrielle de this compound peuvent impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de techniques avancées telles que la chimie en flux continu, l'intensification des procédés et les plateformes de synthèse automatisées. Ces méthodes visent à augmenter la production tout en maintenant la qualité et la cohérence du composé .

Analyse Des Réactions Chimiques

Tankyrase-IN-4 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines et les thiols. Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et de la nature des réactifs utilisés .

Applications de recherche scientifique

This compound a été largement étudié pour ses applications potentielles dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé d'outil pour étudier le rôle de la tankyrase dans divers processus cellulaires. En biologie, il aide à élucider les mécanismes moléculaires sous-jacents aux voies de signalisation médiées par la tankyrase. En médecine, this compound est étudié comme agent thérapeutique potentiel pour le traitement du cancer, des troubles métaboliques et d'autres maladies. Dans l'industrie, il est utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité enzymatique de la tankyrase. Cette inhibition perturbe la poly-ADP-ribosylation des protéines cibles, conduisant à leur stabilisation et à des fonctions cellulaires modifiées. Les cibles moléculaires de this compound comprennent des protéines clés impliquées dans la signalisation Wnt, le maintien des télomères et le métabolisme du glucose. En modulant ces voies, this compound peut influencer la prolifération, la différenciation et la survie cellulaires .

Applications De Recherche Scientifique

Tankyrase-IN-4 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of tankyrase in various cellular processes. In biology, it helps elucidate the molecular mechanisms underlying tankyrase-mediated signaling pathways. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of cancer, metabolic disorders, and other diseases. In industry, it is used in the development of new drugs and therapeutic strategies .

Mécanisme D'action

Tankyrase-IN-4 exerts its effects by inhibiting the enzymatic activity of tankyrase. This inhibition disrupts the poly-ADP-ribosylation of target proteins, leading to their stabilization and altered cellular functions. The molecular targets of this compound include key proteins involved in Wnt signaling, telomere maintenance, and glucose metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and survival .

Comparaison Avec Des Composés Similaires

Tankyrase-IN-4 est l'un des nombreux inhibiteurs de la tankyrase qui ont été développés à des fins de recherche et thérapeutiques. D'autres composés similaires comprennent XAV939, IWR-1 et G007-LK. Comparé à ces composés, this compound présente des caractéristiques structurales et des propriétés de liaison uniques qui contribuent à sa spécificité et à sa puissance. Sa structure chimique distincte permet une inhibition sélective de la tankyrase, ce qui en fait un outil précieux pour étudier les fonctions de l'enzyme et développer des thérapies ciblées .

Propriétés

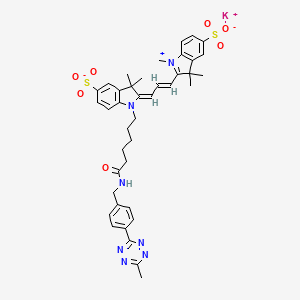

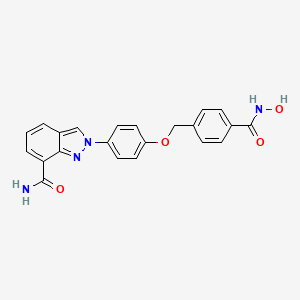

Formule moléculaire |

C25H24N6O5 |

|---|---|

Poids moléculaire |

488.5 g/mol |

Nom IUPAC |

N-[(2S)-3-[3-(2,4-dioxoquinazolin-1-yl)propanoylamino]-1-(methylamino)-1-oxopropan-2-yl]quinoline-3-carboxamide |

InChI |

InChI=1S/C25H24N6O5/c1-26-24(35)19(29-22(33)16-12-15-6-2-4-8-18(15)27-13-16)14-28-21(32)10-11-31-20-9-5-3-7-17(20)23(34)30-25(31)36/h2-9,12-13,19H,10-11,14H2,1H3,(H,26,35)(H,28,32)(H,29,33)(H,30,34,36)/t19-/m0/s1 |

Clé InChI |

NOPWOPNQENKHSR-IBGZPJMESA-N |

SMILES isomérique |

CNC(=O)[C@H](CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3 |

SMILES canonique |

CNC(=O)C(CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methylsulfanyl]butanoic acid](/img/structure/B12400242.png)

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)

![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)